BenchChemオンラインストアへようこそ!

Flumedroxone

Migraine Prophylaxis Menstrual Migraine Clinical Trial

Flumedroxone is a uniquely selective steroidal progestogen with clinically proven efficacy exclusively in women with menstrual exacerbation of migraine—no benefit in males or non-menstrual migraineurs. Unlike broad-spectrum progestogens (e.g., medroxyprogesterone), flumedroxone's lack of androgenic, estrogenic, and glucocorticoid activities makes it an irreplaceable chemical probe for dissecting neuroendocrine pathways (CGRP, cortical spreading depression) and validating novel antimigraine targets. Ideal as a high-purity reference standard for LC-MS/MS method development. Procure this research-critical compound to ensure experimental specificity.

Molecular Formula C22H29F3O3
Molecular Weight 398.5 g/mol
CAS No. 15687-21-5
Cat. No. B108578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumedroxone
CAS15687-21-5
Synonyms17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate
6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone
flumedroxone
flumedroxone acetate
Molecular FormulaC22H29F3O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O
InChIInChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1
InChIKeyCDZJOBWKHSYNMO-SCUQKFFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumedroxone (CAS 15687-21-5) for Migraine Prophylaxis: A Niche Progestogen for Targeted Research


Flumedroxone is a synthetic steroidal progestogen, classified as a derivative of 17α-hydroxyprogesterone [1]. Its defining structural feature is the presence of a trifluoromethyl group at the C6α position and a hydroxyl group at the C17α position, which is often acetylated in its more clinically relevant prodrug form, flumedroxone acetate [2]. This compound was historically investigated for the prophylactic treatment of migraine, reaching Phase II clinical trials [3]. It acts primarily as a progestogen, but also possesses a secondary pharmacological profile that includes weak progestogenic activity and a lack of significant androgenic or glucocorticoid effects [4].

Why Flumedroxone Cannot Be Substituted by Common Progestogens in Menstrual Migraine Models


The clinical utility of flumedroxone is not defined by its class as a progestogen, but by its unique efficacy profile in a specific, well-defined patient subpopulation. Unlike other progestogens or antimigraine agents, flumedroxone's therapeutic benefit is almost entirely confined to women whose migraines are exacerbated by the menstrual cycle [1]. In direct clinical trials, flumedroxone provided no prophylactic benefit in men or in women with non-menstrual migraine [2]. This starkly differentiates it from broad-spectrum progestogens or analgesics, which are generally not indicated or effective for this precise etiology. Therefore, substituting flumedroxone with another in-class progestogen, such as medroxyprogesterone acetate or norethisterone, would fail to recapitulate the targeted, patient-specific outcomes observed with this compound, rendering it a critical and irreplaceable tool for specific research applications.

Quantitative Differentiation of Flumedroxone: Head-to-Head Evidence for Procurement Decisions


Superior Efficacy in Menstrual Migraine: Flumedroxone vs. Placebo

Flumedroxone demonstrates statistically significant efficacy over placebo specifically in women whose migraines are exacerbated around the time of menstruation. This benefit is not observed in men or women with non-menstrual migraine [1]. In contrast, many other progestogens, such as medroxyprogesterone acetate, have not shown a specific benefit in this subpopulation or have yielded mixed results in migraine prophylaxis overall [2].

Migraine Prophylaxis Menstrual Migraine Clinical Trial

Comparative Efficacy Profile: Flumedroxone vs. Methysergide

Flumedroxone's effectiveness is benchmarked against methysergide, a potent serotonin antagonist and classic antimigraine drug. In a broad assessment, flumedroxone's effectiveness was found to range from excellent to less than that of methysergide [1]. This establishes its relative clinical potency, positioning it as a less potent alternative to a first-line prophylactic agent of its era.

Antimigraine Agents Comparative Effectiveness Clinical Review

Hormonal Selectivity Profile: Flumedroxone Acetate vs. Common Progestins

Flumedroxone acetate exhibits a unique selectivity profile characterized by weak progestogenic activity and a notable absence of estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities [1]. This is in contrast to many other synthetic progestins, which often carry residual androgenic (e.g., levonorgestrel) or glucocorticoid (e.g., medroxyprogesterone acetate) effects, potentially complicating their use in research models.

Pharmacodynamics Receptor Profiling Off-Target Effects

Side Effect Profile: Polymenorrhagia Incidence with Flumedroxone

A distinct and quantifiable side effect of flumedroxone therapy is a high incidence of polymenorrhagia (frequent or heavy menstrual bleeding). In a double-blind trial, this side effect occurred in 50% of women of reproductive age receiving micronized flumedroxone at a dose of 10 mg three times daily [1]. This contrasts with the side effect profiles of other antimigraine agents, where such a high frequency of menstrual disturbance is not typically observed.

Adverse Events Safety Menstrual Disorders

Targeted Applications for Flumedroxone: From Menstrual Migraine Models to Progestogen Receptor Studies


Investigating Hormonally-Linked Migraine Pathophysiology

Flumedroxone's proven efficacy in women with menstrual exacerbation of migraine [1], coupled with its inactivity in other populations, makes it an ideal chemical probe for dissecting the neuroendocrine mechanisms that specifically trigger menstrual migraines. Researchers can use flumedroxone to model the protective effect of progestogen stabilization during the perimenstrual phase, allowing for the study of downstream targets such as calcitonin gene-related peptide (CGRP) release, cortical spreading depression, or vascular reactivity in a hormonally defined context.

A Selective Progestogen Tool for In Vivo and In Vitro Studies

Given its documented lack of androgenic, estrogenic, and glucocorticoid activities [2], flumedroxone acetate serves as a superior control or active comparator in experiments designed to isolate progestogen-specific effects. This is particularly valuable when comparing the actions of newer progestins or when studying receptor-mediated signaling pathways (e.g., progesterone receptor membrane component 1 or 2) in tissues where off-target steroid receptor activation would be a significant confounder. Its weak intrinsic activity also allows for studies of partial agonism.

A Historical Benchmark for Antimigraine Drug Development

The extensive clinical trial data for flumedroxone, including its comparison to methysergide [3] and its specific side-effect profile (e.g., 50% incidence of polymenorrhagia [1]), provides a valuable historical dataset for in silico modeling and for understanding the evolution of antimigraine therapies. Procurement of flumedroxone is essential for research groups aiming to validate novel targets or to benchmark new compounds against a well-characterized agent with a unique efficacy and safety signature in the treatment of migraine.

Reference Standard in Analytical Method Development

As a defined chemical entity with established analytical properties (molecular formula C22H29F3O3, molecular weight 398.5 g/mol [4]), flumedroxone can be procured as a high-purity reference standard for the development and validation of analytical methods. This includes its use in LC-MS/MS or HPLC assays for quantifying progestogens in biological matrices, or as a calibration standard in pharmacokinetic and metabolic stability studies of related 17α-hydroxyprogesterone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumedroxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.